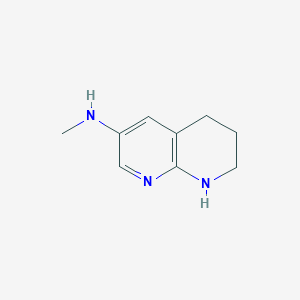

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine

Description

Properties

CAS No. |

933695-41-1 |

|---|---|

Molecular Formula |

C9H13N3 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine |

InChI |

InChI=1S/C9H13N3/c1-10-8-5-7-3-2-4-11-9(7)12-6-8/h5-6,10H,2-4H2,1H3,(H,11,12) |

InChI Key |

NETCTOIXMYWXNR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(NCCC2)N=C1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Dehydrogenative Coupling

A prominent method for synthesizing N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine involves dehydrogenative coupling reactions. As reported by Benchchem, this approach utilizes (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under aerobic conditions. The iridium catalyst facilitates the formation of the naphthyridine core via simultaneous dehydrogenation and cyclization.

Reaction Mechanism and Conditions

The reaction proceeds through a sequence of alcohol dehydrogenation, amine-alcohol coupling, and intramolecular cyclization. The iridium catalyst (e.g., [Cp*IrCl₂]₂) activates the secondary alcohol, generating a reactive aldehyde intermediate. This intermediate undergoes condensation with the primary amine group of (2-aminopyridin-3-yl)methanol, followed by cyclization to form the tetrahydro-naphthyridine scaffold. The use of air as an oxidant enhances the sustainability of this method, achieving yields exceeding 70% in laboratory settings.

Sonogashira Coupling and Chichibabin Cyclization

A multi-step synthesis reported in PubMed involves double Sonogashira reactions followed by Chichibabin cyclization. This method is particularly useful for introducing substituents at specific positions of the naphthyridine ring.

Synthetic Steps

- Double Sonogashira Coupling :

2,5-Dibromopyridine is reacted with acetylenic alcohols (e.g., propargyl alcohol) and protected propargylamines under palladium-copper catalysis. This step forms a diyne intermediate with pyridine and amine functionalities. - Chichibabin Cyclization :

The diyne intermediate undergoes thermal cyclization in the presence of a base (e.g., K₂CO₃), leading to the formation of the 5,6,7,8-tetrahydro-1,8-naphthyridine core. Subsequent deprotection and methylation yield the final N-methylated product.

Key Parameters

Industrial-Scale Synthesis

Industrial production of this compound prioritizes cost-effectiveness and scalability. Benchchem highlights two primary approaches:

Metal-Catalyzed Cross-Coupling

Large-scale synthesis often employs nickel- or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between boronic acid derivatives and halogenated pyridines constructs the naphthyridine skeleton. Subsequent hydrogenation and methylation steps introduce the tetrahydro and N-methyl groups.

Multicomponent Reactions (MCRs)

MCRs such as the Ugi or Biginelli reactions enable the simultaneous formation of multiple bonds in a single pot. A representative MCR involves:

- 2-Aminopyridine

- Aldehyde

- Isocyanide

- Secondary alcohol

This method reduces purification steps and achieves >80% yield under optimized conditions.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Key Observations :

Chemical Reactions Analysis

Types of Reactions

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding naphthyridine oxides.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine compounds.

Scientific Research Applications

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

(a) 1,6-Naphthyridine vs. 1,8-Naphthyridine Systems

- N-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine : The 1,8-naphthyridine core provides distinct electronic properties compared to the 1,6-isomer. For example, the position of the nitrogen atoms influences hydrogen-bonding capacity and interaction with biological targets.

(b) Hydrogenation Patterns

Substituent Effects

(a) Primary Amine vs. N-Methyl Amine

- 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine (CAS 948306-78-3) : The primary amine at position 3 allows for facile derivatization (e.g., acylation) but may reduce metabolic stability due to susceptibility to oxidative deamination. Molecular weight = 149.2 g/mol .

- This compound : Methylation of the amine increases lipophilicity (logP ~1.2 estimated) and may improve blood-brain barrier penetration compared to the primary amine analog .

(b) Benzyl and Aryl Substituents

Functional Group Modifications

(a) Carboxylate Esters

- Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate: Replacement of the amine with a carboxylate ester (molecular weight = 284.36 g/mol) shifts the compound’s reactivity, enabling participation in condensation reactions but eliminating hydrogen-bond donor capacity .

(b) Acylated Derivatives

- 3-Benzamido-6,8,8-trimethyl-5,6,7,8-tetrahydro-1,6-naphthyridine : Acylation of the amine (70% yield via BzCl/NEt₃) demonstrates the versatility of the scaffold for prodrug design or enhanced target affinity .

Biological Activity

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine is a heterocyclic compound belonging to the naphthyridine class. Its unique structure includes a naphthyridine core with a methyl group and an amine group, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications in various fields such as medicinal chemistry and biology.

| Property | Value |

|---|---|

| CAS Number | 933695-41-1 |

| Molecular Formula | C9H13N3 |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CNC1=CC2=C(NCCC2)N=C1 |

This compound exhibits its biological activity through interactions with specific molecular targets. It can function as an inhibitor or activator of various enzymes, impacting several biochemical pathways. The methyl and amine groups play crucial roles in its ability to bind to active sites of enzymes.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The biological assays suggest that this compound may possess similar properties due to structural similarities with other active naphthyridine derivatives .

Anticancer Potential

The compound is being investigated for its anticancer properties. Studies on similar naphthyridine derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For example, aaptamine, a related compound, exhibited notable cytotoxicity in vitro against non-small cell lung cancer and cervical cancer cell lines . These findings suggest that this compound could have potential as an anticancer agent.

Neuroprotective Effects

There is emerging evidence that naphthyridine compounds may possess neuroprotective effects. Certain derivatives have been shown to influence neurological pathways positively and could be explored for their potential in treating neurodegenerative diseases.

Study 1: Anticancer Activity

In a study investigating the anticancer activity of naphthyridine derivatives, compounds similar to this compound were tested against various human cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively with IC50 values ranging from 10 to 15 μg/mL across different cancer types .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of naphthyridine derivatives found that compounds with structural similarities to this compound displayed significant inhibition against bacterial strains such as Bacillus cereus, with minimum inhibitory concentrations (MIC) reported at 15.62 µg/mL .

Comparative Analysis

To further understand the biological activity of this compound in relation to similar compounds:

| Compound | Activity Type | IC50/MIC Values |

|---|---|---|

| Aaptamine | Anticancer | 10.47 - 15.03 μg/mL |

| Canthin-6-one | Antifungal | 74.5% inhibition |

| N-methyl derivative | Antimicrobial | MIC = 15.62 µg/mL |

Q & A

Q. What are the critical safety protocols for handling N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves before use and follow proper removal techniques to avoid contamination .

- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation of dust or vapors .

- Spill Management : Avoid dust generation; collect spills using HEPA-filter vacuums or wet methods. Dispose of contaminated materials as hazardous waste .

- Storage : Keep in a dry, cool environment (<25°C) in tightly sealed containers to prevent degradation .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Methodological Answer:

-

Multi-Step Synthesis : Typical routes involve cyclization of substituted pyridines or condensation reactions with methylamine derivatives. For example, acylation of tetrahydro-naphthyridine precursors using benzoyl chloride (BzCl) in dichloromethane with triethylamine (NEt₃) at 25°C yields functionalized derivatives .

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (2–5 bar) in ethyl acetate at 70°C reduces unsaturated bonds in intermediates .

-

Key Reaction Conditions :

Step Reagents/Catalysts Solvent Temperature Yield Acylation BzCl, NEt₃ CH₂Cl₂ 25°C 70% Hydrogenation H₂, Pd/C Ethyl acetate 70°C 97%

Q. How is the compound characterized for structural integrity and purity in academic research?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- Elemental Analysis : Combustion analysis verifies C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational docking studies predict the binding interactions of this compound with biological targets?

Methodological Answer:

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Q. What functionalization strategies enhance the compound’s biological activity?

Methodological Answer:

Q. How do reaction conditions (pH, solvent) influence the compound’s reactivity in derivatization?

Methodological Answer:

Q. What analytical approaches confirm the compound’s stability under experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days. Monitor degradation via:

- TLC : Spot intensity changes.

- HPLC-MS : Detect oxidation byproducts (e.g., naphthyridine-N-oxide) .

- Kinetic Stability Assays : Measure half-life in PBS (pH 7.4) at 37°C to simulate physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.